![molecular formula C19H13N3O B13157796 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1235439-22-1](/img/structure/B13157796.png)
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes . The reaction conditions often include the use of arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . Spectroscopic data such as NMR, HPLC, LC-MS, and UPLC are used to confirm the structure of the synthesized compounds .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents for oxidation, and reducing agents for reduction . The reaction conditions often involve heating under reflux and the use of solvents like pyridine .
Major Products: The major products formed from these reactions include multi-substituted pyrido[2,3-d]pyrimidines and thiopyrido[2,3-d]pyrimidines . These products are often characterized by their high atom economy and green synthesis conditions .
Scientific Research Applications
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde has a wide range of scientific research applications. It is used in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which have shown significant anticancer activity . These compounds are evaluated for their efficacy against various cancer cell lines, including HepG-2, MCF-7, and Hela . Additionally, they are studied for their potential as CDK2 inhibitors, which are important targets in cancer therapy .
Mechanism of Action
The mechanism of action of 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2) . The compound inhibits the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde include other pyrazolo[1,5-a]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness: What sets this compound apart is its specific structural features and its potent inhibitory activity against CDK2 . This makes it a valuable compound in the development of targeted cancer therapies .
Biological Activity
2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O, with a molecular weight of 270.31 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactivity.
Property | Value |
---|---|
Molecular Formula | C16H14N4O |
Molecular Weight | 270.31 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .
Antimicrobial Activity
This compound has shown promising antimicrobial properties against both bacterial and fungal strains. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 6 to 30 µg/mL against pathogens like E. coli and Fusarium oxysporum. The presence of the diphenyl moiety appears to enhance its interaction with microbial cell membranes .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory response. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, thereby reducing the production of pro-inflammatory mediators .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, thereby reducing inflammation.
- Signal Transduction Modulation : The compound modulates pathways involved in cell survival and apoptosis.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, disrupting their integrity.
Case Studies
- Anticancer Activity : A study involving various cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 20 µM across different cell lines .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of bacteria with MIC values significantly lower than those of conventional treatments .
Properties
CAS No. |
1235439-22-1 |
---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C19H13N3O/c23-13-14-11-20-19-17(15-7-3-1-4-8-15)18(21-22(19)12-14)16-9-5-2-6-10-16/h1-13H |
InChI Key |
BRJXBZYWCGZPLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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